Benzhydrol-d5
Overview
Description
Benzhydrol-d5, also known as this compound, is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 189.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Charge Distribution Study : A study by Zheng, Hofstetter, and Hofstetter (2008) investigated the structures and charge distribution of benzhydrol and its deuterated equivalent, benzhydrol-d10. This research, using X-ray diffraction and spectroscopic methods, provides insights into the molecular characteristics of these compounds, which are crucial for understanding their behavior in different scientific applications (Zheng, Hofstetter, & Hofstetter, 2008).
Chemical Reaction Dynamics : The work of Zhang, Gu, and Kaiser (2008) explored the formation of the D5-diphenyl molecule through the reaction of phenyl radicals with D6-benzene. This research contributes to the understanding of high-temperature combustion flames and the formation of complex molecules in such environments (Zhang, Gu, & Kaiser, 2008).
Environmental Impact Studies : Research by Coggon et al. (2018) measured the ambient mixing ratios of D5 in urban air, revealing its emission patterns and environmental impact. This study is essential for understanding the ecological footprint of consumer products containing D5, a compound related to benzhydrol-d5 (Coggon et al., 2018).
Deuterium Labeling in Synthesis : Moorhoff and Cook (2006) described the preparation of methacrylic acid-d5 and its use in the synthesis of nonaethyleneglycol dimethacrylate-d10. This research highlights the application of deuterated compounds in synthesizing novel materials with specific properties (Moorhoff & Cook, 2006).
Pharmacological Research : Studies on Dopamine D1/D5 receptor antagonists, such as the work of Wu et al. (2005), involve the design and synthesis of compounds structurally related to this compound. This research is significant in the field of neuroscience and drug development (Wu et al., 2005).
Catalysis and Reaction Mechanisms : Research on reactions of alcohols with benzynes, like the study by Willoughby et al. (2014), provides insight into the reaction mechanisms and potential applications in catalysis. These studies often involve deuterated compounds for mechanistic elucidation (Willoughby et al., 2014).
Mechanism of Action
Target of Action
Benzhydrol-d5 is primarily used as a reference standard in pharmaceutical analytical testing . It is an impurity and a stable isotope labelled compound
Mode of Action
It is known to be used in the analytical method development, method validation (amv), quality controlled (qc) application for abbreviated new drug application (anda) or during commercial production of modafinil .
Safety and Hazards
Benzhydrol-d5 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Biochemical Analysis
Biochemical Properties
It is known to be used in proteomics research
Molecular Mechanism
It is known that the reduction of benzophenone to diphenylmethanol (benzhydrol) proceeds via the transfer of a hydride ion from sodium borohydride (NaBH4) to the carbonyl carbon of benzophenone, resulting in the formation of an alcohol
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,3D,4D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILSFLSDHQAZET-DYVTXVBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649439 | |
Record name | Phenyl[(~2~H_5_)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95450-78-5 | |
Record name | Phenyl[(~2~H_5_)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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